![molecular formula C13H20N4O4 B1442480 tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1049677-66-8](/img/structure/B1442480.png)
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Overview
Description
Tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.32 g/mol. The purity is usually 95%.
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Biological Activity
tert-Butyl 3-((ethoxycarbonyl)amino)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Dihydropyrrolo Framework : The initial step often involves the cyclization of appropriate precursors to form the dihydropyrrolo structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethoxycarbonyl and amino groups, which are crucial for the biological activity of the compound.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance:
- A series of pyrazole derivatives were evaluated for their inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds demonstrated selective COX-2 inhibition with IC50 values ranging from to .
- In vivo studies using carrageenan-induced paw edema models showed significant edema inhibition percentages (up to ) for certain pyrazole derivatives compared to standard drugs like celecoxib .
Antioxidant Activity
The antioxidant potential of related compounds has also been studied:
- Compounds were assessed for their ability to scavenge free radicals, with some exhibiting significant protective effects against oxidative stress in cellular models .
Cytotoxicity and Antitumor Activity
Preliminary studies indicate that certain derivatives may possess cytotoxic effects on cancer cell lines:
- In vitro assays have shown that some pyrazole derivatives can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
Case Studies
A few notable case studies illustrate the biological activity of related compounds:
- Case Study on COX Inhibition :
- Case Study on Cytotoxicity :
Data Summary
The following table summarizes key biological activities and findings related to this compound and its analogs.
Properties
IUPAC Name |
tert-butyl 3-(ethoxycarbonylamino)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)14-10-8-6-17(7-9(8)15-16-10)12(19)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHKPGOWYLWYKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NNC2=C1CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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